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Compound of Interest

Compound Name: 4-(tert-Butyl)-2,6-difluorophenol

Cat. No.: B13684805 Get Quote

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-difluorophenol,
a fluorinated organic compound with potential applications in medicinal chemistry and drug

development. Due to the limited availability of experimental data for this specific molecule, this

guide synthesizes information from computational predictions and data on structurally related

compounds to present a thorough profile. The document covers physicochemical properties, a

proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data,

and potential biological activities based on the known effects of similar phenolic compounds.

The inclusion of fluorinated moieties and a tert-butyl group suggests that this compound may

possess enhanced metabolic stability and biological activity. This guide aims to serve as a

valuable resource for researchers interested in the synthesis and evaluation of novel

fluorinated phenols.

Physicochemical Properties
The physicochemical properties of 4-(tert-Butyl)-2,6-difluorophenol are summarized in Table

1. Much of the available data is based on computational predictions. For comparison,

experimental data for the parent compound, 2,6-difluorophenol, is also included.
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Table 1: Physicochemical Properties of 4-(tert-Butyl)-2,6-difluorophenol and Related

Compounds

Property
4-(tert-Butyl)-2,6-
difluorophenol

2,6-Difluorophenol

Molecular Formula C₁₀H₁₂F₂O C₆H₄F₂O

Molecular Weight 186.20 g/mol [1] 130.09 g/mol

Appearance (Predicted)
Colorless crystalline low

melting solid[2]

Melting Point 38-41 °C

Boiling Point (Predicted) 59-61 °C at 17 mmHg

XLogP3 3.4[1] 1.8

Hydrogen Bond Donor Count 1[1] 1

Hydrogen Bond Acceptor

Count
3[1] 3

Rotatable Bond Count 1[1] 0

Exact Mass 186.08562133 Da[1] 130.02302118 Da

Topological Polar Surface Area 20.2 Å²[1] 20.2 Å²

Synthesis and Workflow
A plausible synthetic route to 4-(tert-Butyl)-2,6-difluorophenol is the Friedel-Crafts alkylation

of 2,6-difluorophenol with tert-butanol in the presence of a suitable acid catalyst. This method is

a common approach for the introduction of a tert-butyl group onto a phenol ring.
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Caption: Synthetic workflow for 4-(tert-Butyl)-2,6-difluorophenol.
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Experimental Protocol: Synthesis of 4-(tert-Butyl)-2,6-
difluorophenol
Materials:

2,6-Difluorophenol (1.0 eq)

tert-Butanol (1.2 eq)

Concentrated Sulfuric Acid (catalytic amount)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Sodium Sulfate

Silica Gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

To a stirred solution of 2,6-difluorophenol in dichloromethane, add a catalytic amount of

concentrated sulfuric acid at 0 °C.

Slowly add tert-butanol to the reaction mixture at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate

solution.

Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the pure 4-(tert-Butyl)-2,6-difluorophenol.

Spectroscopic Data (Predicted)
While experimental spectroscopic data for 4-(tert-Butyl)-2,6-difluorophenol is not readily

available, predicted values based on its structure are presented in Table 2.

Table 2: Predicted Spectroscopic Data for 4-(tert-Butyl)-2,6-difluorophenol

Data Type Predicted Values

¹H NMR
δ (ppm): ~7.0 (m, 2H, Ar-H), ~5.0 (s, 1H, OH),

~1.3 (s, 9H, t-Bu)

¹³C NMR

δ (ppm): ~150 (d, C-F), ~140 (C-O), ~130 (C-

tBu), ~115 (d, C-H), ~35 (C(CH₃)₃), ~30

(C(CH₃)₃)

IR (cm⁻¹)

~3600-3200 (O-H stretch), ~3000-2850 (C-H

stretch), ~1600 (C=C stretch), ~1200 (C-F

stretch)

Mass Spec (m/z) 186 (M⁺), 171 (M⁺ - CH₃)

Potential Biological Activity and Applications
The introduction of fluorine atoms into organic molecules is a common strategy in drug design

to enhance metabolic stability, binding affinity, and lipophilicity[3][4]. Phenolic compounds, in

general, are known for a wide range of biological activities, including antioxidant, anti-

inflammatory, and antimicrobial effects[5][6]. The tert-butyl group can further enhance

lipophilicity and may influence the compound's interaction with biological targets.

Based on the activities of structurally similar phenols, 4-(tert-Butyl)-2,6-difluorophenol is
hypothesized to exhibit antioxidant and anti-inflammatory properties.
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Proposed Anti-Inflammatory Signaling Pathway
A potential mechanism for the anti-inflammatory activity of 4-(tert-Butyl)-2,6-difluorophenol
could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
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Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant activity of a compound.

Materials:

4-(tert-Butyl)-2,6-difluorophenol
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2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Ascorbic acid (positive control)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of the test compound and ascorbic acid in methanol.

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

In a 96-well plate, add a specific volume of each dilution of the test compound or ascorbic

acid.

Add the DPPH solution to each well and mix.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals)

can be determined by plotting the percentage of inhibition against the concentration.

Conclusion
4-(tert-Butyl)-2,6-difluorophenol represents a potentially valuable scaffold for the

development of new therapeutic agents. Its structure combines the known biological relevance

of phenols with the advantageous properties conferred by fluorination and tert-butylation. While

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13684805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13684805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental data on this specific compound is currently scarce, this guide provides a

foundational understanding based on established chemical principles and data from related

molecules. Further experimental investigation into its synthesis, characterization, and biological

activity is warranted to fully elucidate its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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